Product packaging for 2,3-Dihydroindolizine-5(1H)-thione(Cat. No.:CAS No. 113885-14-6)

2,3-Dihydroindolizine-5(1H)-thione

Cat. No.: B039087
CAS No.: 113885-14-6
M. Wt: 151.23 g/mol
InChI Key: LFOVHGLKDGUSEF-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Indolizine (B1195054) and Thione Chemistry

The indolizine framework, an isomer of indole, constitutes a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and biological activities. nih.govrsc.org Indolizines are known for their electron-rich nature, which makes them susceptible to electrophilic substitution and participants in various cycloaddition reactions. jbclinpharm.orgchim.it The introduction of a thione group (C=S) into the dihydroindolizine core at the 5-position introduces a fascinating element of complexity and functionality.

Thiones, the sulfur analogs of ketones, are known for their distinct reactivity, often serving as versatile intermediates in the synthesis of other sulfur-containing heterocycles. tandfonline.comresearchgate.net The chemistry of thione-containing compounds is rich and varied, with applications ranging from medicinal chemistry to materials science. nih.govmdpi.com The combination of the indolizine nucleus with a thione functional group in 2,3-Dihydroindolizine-5(1H)-thione suggests a molecule with potentially novel chemical reactivity and biological properties, distinct from its oxygen-containing counterpart, the corresponding lactam.

Historical Development and Significance of Related Skeletal Frameworks in Organic Synthesis

The history of indolizine chemistry dates back to the late 19th and early 20th centuries, with the pioneering work of chemists like Angeli and Scholtz. jbclinpharm.org The initial synthesis of the parent indolizine by Scholtz in 1912 opened the door to the exploration of this heterocyclic system. jbclinpharm.org Over the decades, numerous synthetic methodologies have been developed for the construction of the indolizine ring, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions, highlighting the enduring interest in this scaffold. jbclinpharm.orgnih.gov

The synthesis of sulfur-containing heterocycles has also seen significant advancements. digitellinc.com The incorporation of sulfur into cyclic systems often imparts unique biological activities and physical properties. For instance, thiazole (B1198619) and thiadiazine derivatives are well-established pharmacophores with a broad range of applications. tandfonline.comnih.gov The synthesis of thiones, in particular, has been a subject of continuous development, with various methods available for their preparation. nih.gov The historical development of both indolizine and thione chemistry provides a strong foundation for exploring the synthesis and reactivity of hybrid structures like this compound.

Rationale for Investigating this compound as a Specialized Research Target

The focused investigation of this compound is driven by several key factors. The introduction of a sulfur atom in place of an oxygen atom in the corresponding lactam is expected to significantly alter the electronic and steric properties of the molecule. This modification can influence its reactivity, coordination chemistry, and biological interactions. The thione group is known to be a better hydrogen bond acceptor and can also participate in unique photochemical and electrochemical reactions.

Furthermore, the dihydroindolizine portion of the molecule provides a flexible, non-aromatic scaffold that can adopt various conformations, which is of interest in the design of bioactive molecules. The potential for this compound to serve as a precursor for a variety of other novel heterocyclic systems through reactions at the thione group further enhances its appeal as a research target. The exploration of its synthetic accessibility and reactivity could pave the way for the development of new classes of compounds with potential applications in medicinal chemistry and materials science. nih.gov For instance, indolizine derivatives have been investigated as anticancer agents. nih.govrsc.org

Overview of Current Knowledge and Identification of Research Gaps Pertinent to the Compound

This lack of information represents a significant research gap. Key areas for future investigation include:

Synthesis: The development of efficient and regioselective synthetic routes to this compound is a primary challenge. This could potentially be achieved through thionation of the corresponding lactam or via novel cyclization strategies.

Reactivity: A thorough investigation of the reactivity of the thione group and the dihydroindolizine ring is necessary to understand its chemical behavior and potential for further functionalization.

Physicochemical Properties: The electronic structure, spectroscopic properties, and conformational analysis of the molecule are yet to be determined. Computational studies could provide valuable insights in this area. mdpi.comnih.gov

Biological Activity: Given the diverse biological activities of both indolizines and thione-containing compounds, screening this compound for various biological activities is a logical next step. nih.gov

The exploration of these research avenues will undoubtedly contribute to a deeper understanding of this novel heterocyclic system and could lead to the discovery of new compounds with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NS B039087 2,3-Dihydroindolizine-5(1H)-thione CAS No. 113885-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113885-14-6

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2,3-dihydro-1H-indolizine-5-thione

InChI

InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2

InChI Key

LFOVHGLKDGUSEF-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC(=S)N2C1

Canonical SMILES

C1CC2=CC=CC(=S)N2C1

Synonyms

5(1H)-Indolizinethione, 2,3-dihydro-

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydroindolizine 5 1h Thione and Analogous Scaffolds

Strategies for the Construction of the 2,3-Dihydroindolizine Core

The synthesis of the indolizine (B1195054) skeleton is diverse, with numerous strategies starting from either pyridine or pyrrole derivatives. rsc.org Recent advancements have optimized known methods and introduced entirely new approaches, including transition metal-catalyzed reactions and multi-component protocols. chim.itrsc.org

Cycloaddition and Annulation Reaction Pathways

Cycloaddition and annulation reactions are powerful tools for the construction of the indolizine framework, offering efficient ways to assemble the bicyclic system. chim.it

1,3-Dipolar Cycloaddition: A widely employed method involves the 1,3-dipolar cycloaddition between pyridinium ylides and various dipolarophiles. rsc.org Pyridinium ylides, generated in situ from the corresponding pyridinium salts, react with electron-deficient alkenes or alkynes to form the indolizine ring system. When alkenes are used, a subsequent oxidation step is typically required to achieve the aromatic indolizine core. rsc.org This approach allows for the introduction of a wide array of substituents, depending on the nature of the starting materials. chim.it

[3+2] Cycloaddition: This is a prominent strategy for forming the five-membered pyrrole ring fused to the pyridine core. rsc.org For instance, copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates has been reported as a successful metal-catalyzed approach. researchgate.net Another example is the self-[3+2] annulation reaction of pyridinium salts, which provides a route to N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org The versatility of [3+2] cycloadditions is further demonstrated in the synthesis of various pyrrolidine-containing polycyclic compounds from glycine-based precursors. mdpi.com

[4+2] and Other Annulation Reactions: Annulation strategies, where a new ring is formed onto a pre-existing one, are also prevalent. Scandium triflate-catalyzed [4+2] annulation of substituted pyrroles with 1,3-dicarbonyl derivatives provides access to substituted indolizines. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of N-methoxy-enamides with terminal olefins has also been developed for constructing the indolizine scaffold. researchgate.net These methods highlight the continuous development of novel catalytic systems to achieve efficient and selective ring formation.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
1,3-Dipolar CycloadditionPyridinium Ylides, Alkenes/AlkynesBase, often followed by oxidationSubstituted Indolizines
[3+2] CycloadditionPyridines, AlkenyldiazoacetatesCopper(I) saltsFunctionalized Indolizines
[4+2] AnnulationSubstituted Pyrroles, 1,3-DicarbonylsScandium TriflateSubstituted Indolizines
Self-[3+2] AnnulationPyridinium SaltsMild, catalyst-freeN-indolizine-substituted pyridin-2(1H)-ones

Multi-component Reaction Approaches for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govuniba.it This strategy has been effectively applied to the synthesis of indolizine and related heterocyclic scaffolds.

A notable example is a one-pot, three-component synthesis of novel spirooxindole-tetrahydropyrrolizines from secondary α-amino acids, isatins, and vinyl selenones. rsc.org This reaction proceeds via a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide. Similarly, spirooxindoles with an indolizine nucleus can be synthesized from isatins, pipecolic acid, and trans-3-benzoyl acrylic acid. mdpi.com Another efficient multi-component protocol involves the reaction of N-heterocyclic substrates (like pyridine), α-bromo carbonyl compounds, and 1,2-allenyl ketones to yield 1,2,3-trisubstituted indolizines. chim.it These MCRs often provide direct access to complex, biologically relevant scaffolds under mild conditions and with high diastereoselectivity. rsc.orgnih.gov

MCR ComponentsKey IntermediateResulting Scaffold
Isatins, Secondary α-amino acids, Vinyl selenonesAzomethine ylideSpirooxindole-tetrahydropyrrolizine
Pyridines, α-Bromo carbonyls, 1,2-Allenyl ketonesAzinium salt1,2,3-Trisubstituted Indolizine
α-Hydroxyketones, Oxoacetonitriles, AnilinesN/ASubstituted Pyrroles

Transformation of Precursor Heterocyclic Systems (e.g., Pyrrolizines, Pyrroles, and their Derivatives)

The construction of the 2,3-dihydroindolizine core can be achieved by building upon existing heterocyclic systems, most notably pyrroles and their derivatives. rsc.org

From Pyrrole Derivatives: The increasing availability of densely functionalized pyrroles makes them attractive starting materials for indolizine synthesis. rsc.org One strategy involves the intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles, which can be prepared from the condensation of pyrroline derivatives with substituted phenylacetonitriles, to yield 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org Another innovative approach describes the synthesis of 5-fluoro-dihydroindolizines starting from pyrrole-2-acetic acids and 2-trifluoromethyl-1-alkenes. This process involves a photocatalytic defluorinative coupling followed by an intramolecular SNV reaction to close the ring. acs.org Furthermore, three-component reactions involving α-hydroxyketones, anilines, and 3-oxobutanenitrile provide a concise route to highly substituted pyrroles, which can serve as precursors for more complex fused systems. nih.gov

From Pyrrolizine Derivatives: The structural relationship between pyrrolizines and indolizines allows for transformations between these scaffolds. For instance, diversely functionalized pyrrolizines can be synthesized from N-alkoxycarbamoyl pyrroles through a C–H bond activation-initiated cascade process. rsc.org These pyrrolizine derivatives can then potentially be rearranged or further functionalized to access the indolizine core. Syntheses of 1H-2,3-dihydropyrrolizine derivatives have been developed as precursors for biologically active molecules, indicating the advanced synthetic control achievable with these related systems. researchgate.net

Methodologies for the Introduction and Derivatization of the 5(1H)-Thione Moiety

Once the 2,3-dihydroindolizine core is constructed, the introduction of the thione functionality at the C5 position is the final key step. This can be achieved through direct thiocarbonylation or by converting an existing oxygenated analog.

Direct Thiocarbonylation Methods

Direct thiocarbonylation involves the introduction of a C=S group into a molecule. Palladium-catalyzed thiocarbonylation reactions are a modern approach for forming thioesters and related compounds. For example, aryl iodides can be thiocarbonylated using S-aryl thioformates as a thioester source in a palladium-catalyzed reaction. organic-chemistry.org Another method involves the palladium-catalyzed thiocarbonylation of allenes with thiols and carbon monoxide to produce β,γ-unsaturated thioesters. nih.gov More recently, CO2 has been utilized as a sustainable carbonyl source for the palladium-catalyzed thiocarbonylation of alkenes to prepare thioesters. rsc.org While these methods are primarily for thioester synthesis, the underlying principles of forming a C=S bond using a metal catalyst and a sulfur source could potentially be adapted for the direct thiocarbonylation of a suitable dihydroindolizine precursor at the C5 position.

Conversion of Oxygenated Analogs to Thione Functionalities

A more common and straightforward approach for synthesizing thiolactams, such as 2,3-Dihydroindolizine-5(1H)-thione, is the thionation of the corresponding lactam (2,3-Dihydroindolizin-5(1H)-one). This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's Reagent: The most widely used reagent for this purpose is Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. wikipedia.org LR is a mild and efficient thionating agent for a variety of carbonyl compounds, including amides and lactams. organic-chemistry.org The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide intermediate, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate subsequently undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound. nih.gov The reaction rate is generally faster for amides and lactams compared to esters. organic-chemistry.org This method has been successfully applied to various substrates, including complex bicyclic β-lactams like penicillins and cephalosporins, although the reactivity can be sensitive to the specific structure. arkat-usa.org The thionation of 2,3-Dihydroindolizin-5(1H)-one with Lawesson's reagent in an appropriate solvent like toluene or tetrahydrofuran would be the most direct route to the target thione. rsc.org

Other Thionating Agents: While Lawesson's reagent is popular, other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used. However, P₄S₁₀ often requires harsher reaction conditions, such as higher temperatures and longer reaction times, and may result in lower yields compared to Lawesson's reagent. nih.gov

Oxygenated PrecursorThionating AgentKey Features
2,3-Dihydroindolizin-5(1H)-oneLawesson's ReagentMild conditions, high efficiency for lactams
2,3-Dihydroindolizin-5(1H)-onePhosphorus Pentasulfide (P₄S₁₀)Harsher conditions, may give lower yields

Utility of Thiourea and Related Sulfur-Transfer Reagents in Thione Formation

Thiourea and its derivatives are versatile reagents in organic synthesis, frequently used as a source of sulfur for the formation of thiocarbonyl groups in heterocyclic compounds. researchgate.netmdpi.comnih.gov The synthesis of thiones, such as this compound, can be achieved through the reaction of appropriate precursors with thiourea or other sulfur-transfer agents.

One common strategy involves the condensation of a suitable amine with a thiocarbonyl-transfer reagent. For instance, various thiourea derivatives can be synthesized by reacting amines with phenylisothiocyanate. researchgate.netresearchgate.net This approach can be adapted for the synthesis of cyclic thiones where the amine and a reactive functional group are part of the same molecule, leading to cyclization and thione formation.

The reaction mechanism often involves the nucleophilic attack of an amine on the thiocarbonyl carbon of the sulfur-transfer reagent, followed by elimination to form the desired thione. researchgate.net Thiourea itself can be used to introduce the thione functionality into various heterocyclic systems. mdpi.com

Table 1: Examples of Thiourea and Related Reagents in Thione Synthesis
ReagentApplicationReference
ThioureaSynthesis of pyrimidine derivatives mdpi.com
PhenylisothiocyanateSynthesis of thiourea derivatives from amines researchgate.net
Carbon DisulfideSynthesis of symmetrical and unsymmetrical thioureas organic-chemistry.org
ThiophosgenePreparation of thiocarbamic chlorides nih.gov

Catalyst-Mediated Synthesis Protocols

Catalysis plays a crucial role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both transition metals and organocatalysts have been employed in the synthesis of indolizine scaffolds and related heterocyclic systems.

Transition metal catalysts, such as those based on palladium, copper, rhodium, and gold, are widely used in the synthesis of indolizine derivatives. ijettjournal.orgmdpi.com These catalysts can facilitate various transformations, including cross-coupling reactions, cyclizations, and C-H functionalization, which are key steps in the construction of the indolizine ring system. organic-chemistry.orgrsc.orgrsc.org

For example, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds necessary for building the heterocyclic core. mdpi.comorganic-chemistry.org Copper-catalyzed reactions are also prevalent, often used in cyclization and annulation reactions to construct the indolizine skeleton. ijettjournal.orgorganic-chemistry.org Gold catalysts have been shown to be effective in the cyclization of thiourea derivatives to form sulfur-containing heterocycles. nih.gov

Table 2: Selected Transition Metal-Catalyzed Reactions for Indolizine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. researchgate.netrsc.org These reactions utilize small organic molecules as catalysts, which are often cheaper, less toxic, and more environmentally benign than their transition metal counterparts. rsc.org

For the synthesis of indolizine derivatives, organocatalytic methods can be employed for C-H functionalization and the construction of the heterocyclic ring. rsc.org For instance, Brønsted acids can catalyze the C3-alkylation of indolizines, allowing for the introduction of various functional groups. rsc.org Chiral bifunctional amine-thiourea catalysts have been used in asymmetric reactions to produce chiral heterocyclic compounds. nih.govnih.gov These catalysts work by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding. nih.gov

Table 3: Organocatalysts in the Synthesis of Heterocyclic Compounds

Application of Green Chemistry Principles in Synthetic Strategies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unigoa.ac.in In the synthesis of indolizine derivatives, these principles are applied through the use of environmentally friendly solvents (like water), solvent-free conditions, and the development of multicomponent reactions that increase atom economy. ijettjournal.orgunigoa.ac.in

For example, performing reactions "on-water" can offer a sustainable and chemoselective method for synthesizing compounds like unsymmetrical ureas and thioureas. organic-chemistry.org Solvent-free approaches, such as those using ball milling, have been successfully applied to the synthesis of bis(indolyl)methanes. unigoa.ac.in Multicomponent reactions, which combine three or more reactants in a single step, are inherently more efficient and generate less waste. beilstein-journals.org

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Continuous-Flow Systems)

Modern synthetic techniques like microwave-assisted synthesis and continuous-flow systems offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. ijettjournal.org

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates. ijettjournal.orgijpsjournal.comscielo.org.zasemanticscholar.orgnih.gov For the synthesis of indolizine derivatives and other heterocycles, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often improving product yields. ijettjournal.orgijpsjournal.commdpi.com This technique has been successfully used in the synthesis of various heterocyclic compounds, including 1,2,4-triazol-3-one derivatives and functionalized spirooxindoles. scielo.org.zanih.gov

Continuous-Flow Systems

Continuous-flow chemistry involves performing reactions in a continuously flowing stream within a reactor. nih.govmdpi.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better reproducibility and scalability. nih.gov While the direct application to this compound is not extensively documented, flow chemistry has been successfully employed for the synthesis of related heterocyclic structures like indole derivatives. nih.govmdpi.com

Table 4: Comparison of Modern Synthetic Techniques
TechniqueAdvantagesApplication ExampleReference
Microwave-Assisted SynthesisReduced reaction time, enhanced yields, high puritySynthesis of indolizine derivatives, 1,2,4-triazol-3-ones ijettjournal.orgscielo.org.za
Continuous-Flow SystemsPrecise control, scalability, improved safety, reproducibilitySynthesis of indole derivatives nih.govmdpi.com

Elucidation of Chemical Reactivity and Transformative Pathways of 2,3 Dihydroindolizine 5 1h Thione

Reactivity Profiles of the Thione Functional Group

The thiocarbonyl group (C=S) is a key determinant of the molecule's reactivity. Its properties, such as a lower C=S bond dissociation energy (approximately 115 kcal/mol) compared to a C=O bond (approximately 162 kcal/mol) and the higher polarizability of sulfur, render it susceptible to a variety of chemical transformations. caltech.edu Thiocarbonyl compounds are known to be reactive toward nucleophiles, electrophiles, radicals, and dienophiles. rsc.org

While the carbon atom of the thiocarbonyl group is the primary site for nucleophilic attack due to its electrophilicity, the sulfur atom is intimately involved in these reactions and is itself a center of high nucleophilicity, particularly in the thiol tautomer. acs.orgmsu.edu

Nucleophilic addition to the C=S double bond proceeds with the attacking nucleophile adding to the carbon atom, causing the pi-electrons of the double bond to shift to the sulfur atom, forming a thiolate intermediate. This intermediate can then be protonated to yield a thiol. Thiolate anions are excellent nucleophiles for SN2 reactions. msu.educhemistrysteps.com

Furthermore, in the context of the thiol tautomer, 2,3-dihydroindolizine-5-thiol, the sulfur atom acts as a potent nucleophile. This facilitates S-alkylation and S-acylation reactions, where the sulfur atom attacks an electrophile, such as an alkyl halide. scispace.com This reactivity is a cornerstone of the functionalization of heterocyclic thiones.

Table 1: Representative Nucleophilic Reactions at the Thione/Thiol Group

Reaction Type Reagent Product Type Reference
Nucleophilic Addition Organolithium (R-Li) Tertiary Thiol (after workup) caltech.edu
Thiolate Alkylation (SN2) Alkyl Halide (R-X) Thioether msu.educhemistrysteps.com

2,3-Dihydroindolizine-5(1H)-thione can exist in equilibrium with its tautomeric form, 2,3-dihydroindolizine-5-thiol. This dynamic equilibrium, known as thione-thiol tautomerism, significantly influences the compound's reactivity. ias.ac.inacs.org In most heterocyclic systems, the thione form is thermodynamically more stable and predominates in solution. scispace.comias.ac.in

The predominance of the thione tautomer contributes to the stability of the compound, preventing spontaneous oxidation to the corresponding disulfide. ias.ac.innih.gov However, the reactivity of the molecule is not limited to the thione form. The thiol tautomer, although present in lower concentrations, is often the reactive species in reactions such as S-alkylation and certain oxidation reactions. scispace.comias.ac.in For instance, facile oxidation to a disulfide or other higher oxidation state species may necessitate the compound to be in its selenol or thiol form. ias.ac.in The position of this equilibrium can be influenced by factors such as solvent polarity and pH.

Table 2: Thione-Thiol Tautomeric Equilibrium in Various Heterocyclic Systems

Compound Predominant Tautomer Method of Determination Reference
Methimazole Thione Spectroscopic Analysis ias.ac.in
Thioacetamide Thione UV Spectroscopy scispace.com
2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid Thione DFT Calculations researchgate.net

The sulfur atom in the thiocarbonyl group can exist in various oxidation states, making it susceptible to both oxidation and reduction.

Oxidative Reactions: The oxidation of thiones can lead to several products depending on the oxidant and reaction conditions. Mild oxidation, for instance with N-sulfonyloxaziridines or peroxy acids, can convert the thione into a sulfine (thione S-oxide). rsc.orgrsc.org More vigorous oxidation can lead to the corresponding ketone (oxo-derivative). rsc.org Oxidative desulfurization, which replaces the sulfur atom with oxygen or removes the group entirely, can be achieved using strong oxidants like peroxides or through electrochemical methods. nih.gov For example, heterocyclic thiones like thiazolidinethiones have been oxidized to their corresponding thiazolidinones using potassium permanganate. researchgate.net

Reductive Reactions: The thiocarbonyl group can be reduced to a methylene group (CH₂) or a secondary thiol. Reductive desulfurization using reagents like Raney nickel is a common method to convert a thioketal (derived from a thione) into a methylene group. youtube.com The reduction of a C=S bond is analogous to the reduction of a C=O bond, for which a wide array of reagents like sodium borohydride and lithium aluminum hydride are effective. wikipedia.org The Fukuyama reduction, for instance, reduces a thioester to an aldehyde, highlighting the susceptibility of thio-carbonyl compounds to hydride reagents. wikipedia.org

Reaction Dynamics of the Dihydroindolizine Ring System

The dihydroindolizine core possesses both saturated and unsaturated characteristics, which dictate its reaction dynamics, including regioselectivity and stereoselectivity.

Electrophilic Reactions: The dihydroindolizine system contains sites susceptible to electrophilic attack. The nitrogen atom is a potential site for protonation or alkylation. The π-system of the six-membered ring can undergo electrophilic addition reactions. youtube.com In analogy with related systems like indoles, which show high nucleophilicity at the C3 position, the dihydroindolizine ring is expected to have specific sites of high electron density that will direct incoming electrophiles. nih.gov The regioselectivity of such additions would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom that leads to the more stable carbocation intermediate. youtube.com

Nucleophilic Reactions: Nucleophilic substitution on the dihydroindolizine ring is feasible, particularly if a good leaving group is present. Studies on 5-chloroindolizine derivatives have shown that they readily undergo nucleophilic substitution at the C5 position with various oxygen, nitrogen, and sulfur nucleophiles. nih.gov This reactivity is enhanced by the electronic influence of the ring nitrogen atom. nih.gov In the absence of a leaving group, nucleophilic attack on the ring is less common unless the ring is activated by strong electron-withdrawing groups.

The saturated portion of the this compound, specifically the C1, C2, and C3 positions of the five-membered ring, offers opportunities for further molecular diversification. The functionalization of C(sp³)–H bonds in saturated N-heterocycles is a significant area of synthetic chemistry. thieme-connect.comnih.gov

Typically, C–H bonds at the α-position to the nitrogen atom (C3 in this case) are the most reactive and thus the most common sites for functionalization. thieme-connect.com However, recent advances have enabled the more challenging, non-directed functionalization at β- and γ-positions. thieme-connect.comresearchgate.net These reactions often proceed under oxidative conditions through the formation of an enamine intermediate. thieme-connect.com For example, a two-step protocol involving oxidation and a subsequent Wittig-like reaction has been used for the β-alkenylation of piperidines. acs.org Metal-catalyzed C-H activation, for example using rhodium catalysts, provides another powerful route for the direct and regioselective introduction of functional groups onto the saturated backbone of nitrogen heterocycles. nih.gov

Table 3: Methods for Functionalization of Saturated N-Heterocycles

Position Method Catalyst/Reagent Intermediate Reference
β-Position Oxidative Nitro-alkylation Pt-catalyst Enamine thieme-connect.com
β-Position C(sp³)–O Bond Olefination t-BuOK / Phosphonium ylide 3-Alkoxyamino lactam acs.org

Ring Expansion and Contraction Reactions Leading to Novel Heterocycles

Ring expansion and contraction reactions are powerful tools in synthetic organic chemistry for accessing novel heterocyclic frameworks that are otherwise difficult to synthesize. While the literature on such transformations specifically for the this compound ring system is not extensively detailed, the reactivity of related N-heterocycles provides a strong basis for predicting its potential pathways.

Ring Expansion: Ring expansion of heterocyclic systems can be induced by various methods, often involving the formation of an intermediate that facilitates the insertion of one or more atoms into the ring. For instance, a common strategy involves the reaction of a cyclic ketone or a related derivative with reagents that provide a carbon or heteroatom. Analogous to the conversion of indoles into quinolines nih.gov or the expansion of tetrahydropyrimidines to diazepinones rsc.org, one could envision a scenario where the dihydroindolizine core is expanded. A hypothetical pathway might involve the activation of the C-5 position (adjacent to the nitrogen), followed by a rearrangement cascade that incorporates atoms from a strategically chosen reagent, potentially leading to diazepine or oxazepine-fused systems.

Ring Contraction: Ring contraction reactions often proceed through intermediates that can extrude a stable molecule like N₂, CO₂, or SO₂. A notable example in related systems is the ring contraction-desulfurization of pyrido[2,1-c]-1,4-thiazines, which yields indolizine (B1195054) derivatives researchgate.net. This suggests that the sulfur atom of the thione group in this compound could be a handle for inducing ring contraction. For example, oxidative or photochemical conditions could lead to the extrusion of sulfur or a sulfur-containing fragment, potentially resulting in the formation of a pyrrole or pyrrolizine derivative. Photochemical mediation, in particular, has been shown to effect the ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides through a cycloaddition-elimination sequence nih.gov.

Transformation TypePotential PrecursorKey TransformationResulting Heterocycle (Example)
Ring Expansion Tetrahydropyrimidin-2-oneNucleophilic attack / RearrangementTetrahydro-1,3-diazepin-2-one rsc.org
Ring Expansion OxindoleReaction with C1 building blockQuinolinone ethz.ch
Ring Contraction Pyrido[2,1-c]-1,4-thiazineDesulfurizationIndolizine researchgate.net
Ring Contraction 3H-spiro[1,3-thiazole-2,1'-cyclohexane]Thermal rearrangementTetrahydro-1H-carbazole-dione nih.gov

Derivatization Strategies for Structural Modification

Alkylation and Arylation Reactions of the Thione and Nitrogen Centers

The presence of two key nucleophilic centers—the sulfur atom of the thione group and the bridgehead nitrogen atom—makes this compound an excellent candidate for derivatization through alkylation and arylation.

The thione-thiol tautomerism inherent in the molecule means it can react at the sulfur atom, which is a soft nucleophile, making it highly susceptible to S-alkylation . Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base would be expected to proceed smoothly to afford the corresponding 5-(alkylthio)-2,3-dihydroindolizine derivatives. This type of reaction is common for heterocyclic thiones, such as in the synthesis of 5-(hydroxylaminoalkyl)-1,2-dithiole-3-thiones, which undergo alkylation on the exocyclic sulfur atom nih.gov.

Arylation reactions offer a pathway to more complex derivatives. While direct N-arylation of the indolizine nitrogen can be challenging, modern cross-coupling methodologies provide potential routes. Palladium-catalyzed C-H arylation has been successfully applied to other heterocycles like 1,2,3-triazoles nih.gov. For the dihydroindolizine thione, direct arylation could potentially be targeted at the electron-rich positions of the five-membered ring. Alternatively, S-arylation of the thione moiety could be achieved using diaryliodonium salts under metal-free conditions, a method proven effective for other heterocyclic thiols dntb.gov.ua.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

Cycloaddition reactions represent a highly efficient strategy for constructing complex, polycyclic molecules from the indolizine scaffold. The aromatic parent, indolizine, is well-known for participating as an 8π component in [8+2] cycloadditions with electron-deficient alkynes, leading to the formation of cycl[3.2.2]azine systems mdpi.comresearchgate.netnih.gov.

For this compound, the most synthetically valuable cycloaddition pathways involve 1,3-dipolar cycloadditions . wikipedia.org These reactions typically involve the generation of a 1,3-dipole, which then reacts with a dipolarophile to form a five-membered ring. The indolizine framework itself can be constructed via the 1,3-dipolar cycloaddition of pyridinium ylides with alkenes or alkynes chim.it.

Conversely, the dihydroindolizine thione can serve as the dipolarophile. The C=S double bond of the thione moiety can react with various 1,3-dipoles such as nitrones or azomethine ylides. For example, the reaction with an azomethine ylide could lead to the formation of a spiro-fused thiazolidine ring at the C-5 position, a transformation analogous to the synthesis of spiropyrrolidines from other heterocyclic ketones nih.govccspublishing.org.cn.

Cycloaddition Typeπ-System ComponentDipole/Dipolarophile PartnerProduct Skeleton
[8+2] Cycloaddition Indolizine (8π)Alkyne (e.g., DMAD) (2π)Cycl[3.2.2]azine mdpi.comnih.gov
[3+2] Cycloaddition Pyridinium Ylide (dipole)Alkene/Alkyne (dipolarophile)Indolizine chim.it
[3+2] Cycloaddition Thione C=S bond (dipolarophile)Azomethine Ylide (dipole)Spiro-thiazolidine-indolizine
[3+2] Cycloaddition Azomethine Ylide (dipole)Electron-poor alkeneIndolizidine nih.gov

Condensation and Heterocyclization Reactions Involving the Thione Moiety

The thione group is a versatile functional handle for condensation and subsequent heterocyclization reactions. Its reactivity allows for the annulation of new rings onto the dihydroindolizine core.

Condensation with binucleophilic reagents is a common strategy. For example, reaction with hydrazine or its derivatives can lead to the formation of a fused triazole or thiadiazine ring system, depending on the reaction conditions and the structure of the reagent. Similar condensations are known for other heterocyclic ketones and thiones researchgate.net. The reaction of this compound with a hydrazine hydrate would likely yield a hydrazone intermediate, which could then cyclize to form a dihydroindolizino[5,4-d]pyridazine-thione or a related isomer.

Furthermore, the thione can be used to construct sulfur-containing heterocycles. For instance, reaction with α-haloketones or α-haloesters (the Hantzsch thiazole (B1198619) synthesis) could lead to the formation of a thiazole ring fused to the dihydroindolizine skeleton. The synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) from primary amines, carbon disulfide, and formaldehyde showcases the utility of the thione precursor in building new heterocyclic systems nih.gov.

Mechanistic Investigations of Key Transformation Reactions

Detailed Kinetic Analyses to Determine Rate-Limiting Steps

For reactions involving the thione group, kinetic analysis often reveals the importance of the thione-thiol tautomerism. A study on the nitrosation of various heterocyclic thiones using stopped-flow spectrophotometry demonstrated that the reactive species is the thione tautomer, not the thiol rsc.org. The reactions were found to be very rapid, often approaching the diffusion-controlled limit. In some cases, at high reactant concentrations, the rate-limiting step shifted to the formation of the nitrosating agent (e.g., N₂O₃) itself rsc.org. A similar kinetic profile would be expected for electrophilic attack at the sulfur atom of this compound.

In the case of cycloaddition reactions, the mechanism is generally considered to be a concerted, pericyclic process ccspublishing.org.cn. However, for [8+2] cycloadditions involving indolizines, there is ongoing discussion about whether the process is truly concerted or proceeds through a stepwise mechanism involving a zwitterionic intermediate nih.gov. Detailed kinetic studies, including the analysis of solvent effects, substituent effects (Hammett plots), and activation parameters (ΔH‡ and ΔS‡), would be necessary to elucidate the precise mechanism. The negative activation entropy typical for concerted cycloadditions would be a key indicator.

Reaction TypeProbable Reactive SpeciesLikely Rate-Limiting StepMethod of Investigation
S-Alkylation Thione tautomerNucleophilic attack of sulfur on alkyl halideStopped-flow spectrophotometry, NMR monitoring
Nitrosation Thione tautomerDiffusion-controlled reaction or formation of N₂O₃ rsc.orgStopped-flow spectrophotometry rsc.org
1,3-Dipolar Cycloaddition Dihydroindolizine thione & 1,3-dipoleConcerted bond formationKinetic studies (solvent/substituent effects), computational modeling
[8+2] Cycloaddition Indolizine & AlkyneConcerted bond formation vs. formation of zwitterionic intermediate nih.govActivation parameter analysis, trapping of intermediates

Isotopic Labeling Studies to Elucidate Reaction Pathways

No specific isotopic labeling studies have been reported for this compound. Such studies, often employing isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are crucial for tracing the fate of atoms during a chemical transformation and are instrumental in differentiating between proposed reaction mechanisms. The absence of such research for this compound means that its reaction pathways have not been experimentally verified at an atomic level.

Identification and Characterization of Reaction Intermediates

There is no available information on the identification and characterization of reaction intermediates for this compound. The isolation or spectroscopic detection (e.g., via NMR, IR, or mass spectrometry) of transient species formed during a reaction is a key component of mechanistic elucidation. Without such data, the step-by-step process of its chemical transformations remains unknown.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Precursors for the Synthesis of Complex Polycyclic Heterocyclic Architectures

Indolizine (B1195054) derivatives are key precursors for constructing complex, multi-ring heterocyclic systems. Their electron-rich nature makes them suitable partners in cycloaddition reactions, which are powerful methods for building molecular complexity in a single step.

One significant application is in [8+2] cycloaddition reactions, where the indolizine ring system acts as an 8π-electron component. nih.gov This type of reaction, often with alkynes or alkenes, leads to the formation of cycl[3.2.2]azines, a class of nitrogen-bridged polycyclic aromatic compounds. nih.gov The reaction can proceed thermally or be promoted by catalysts or oxidants like palladium on carbon (Pd-C) or manganese dioxide (MnO₂). nih.gov

Furthermore, sulfur-containing indolizines have been specifically used to create elaborate polycyclic structures. For instance, ethyl 1-arylcarbonyl-3-[(un)substituted methylthio]thieno[3,4-b]indolizine-9-carboxylates have been synthesized through a multi-step process involving S-alkylation, 1,5-dipolar cyclization, and aromatization. nih.gov This methodology demonstrates how a sulfur-containing functional group attached to the indolizine core can be integral to the construction of fused thieno[3,4-b]indolizine systems. nih.gov These complex structures are of interest due to potential intramolecular arene-arene interactions that can influence their physical and spectroscopic properties. nih.gov

Table 1: Examples of Polycyclic Synthesis from Indolizine Derivatives

Precursor Type Reaction Type Resulting Architecture Reference
Substituted Indolizines [8+2] Cycloaddition with DMAD Cycl[3.2.2]azines nih.gov
Pyridinium Thiolates 1,5-Dipolar Cyclization Thieno[3,4-b]indolizines nih.gov
2-Alkylazaarenes Samarium-catalyzed C-H activation Fused Indolizines organic-chemistry.org

Development of Novel Synthetic Methodologies Based on the Unique Reactivity of the Thione Moiety

While direct studies on the thione moiety at the 5-position of a dihydroindolizine are scarce, the reactivity of sulfur-containing groups on the indolizine scaffold provides insight into potential synthetic methodologies. Thione groups and their thioether analogues are versatile functional handles in organic synthesis.

The synthesis of 3-(benzylthio)thieno[3,4-b]indolizine derivatives showcases the utility of a sulfur linkage. nih.gov The preparation involves the S-alkylation of a thiolate precursor, highlighting the nucleophilic character of sulfur in these systems. nih.gov This reactivity can be exploited to introduce a variety of substituents.

In related heterocyclic systems, such as 1,2-dithiole-3-thiones, the thione group is known to participate in various transformations. These include reactions with acetylenic reagents to form complex spiro adducts and thioacylmethylene-1,3-dithioles. researchgate.net This reactivity underscores the potential of a thione group on an indolizine-like scaffold to act as a reactive site for building more complex molecules through addition and rearrangement reactions. Furthermore, methods for synthesizing heterocyclic thiones, such as the sulfuration of 3-oxoesters using Lawesson's reagent and elemental sulfur, are well-established for other systems and could potentially be adapted for indolizine precursors. nih.gov

Role as Building Blocks in the Assembly of Molecular Frameworks with Tunable Properties

The indolizine core is a privileged scaffold for creating molecular frameworks with interesting photophysical and biological properties. semanticscholar.org Its aromatic 10π-electron system can be readily functionalized at various positions, allowing for the tuning of its electronic and steric properties.

Indolizine derivatives have been incorporated into larger systems to create organic functional materials. researchgate.net For example, their fluorescent properties make them attractive components for organic fluorophores. semanticscholar.org The synthesis of indolizine-containing unsymmetrical triarylmethanes has been achieved through copper-catalyzed cyclization followed by nucleophilic addition, demonstrating a pathway to complex molecular architectures. researchgate.net

The functionalization of the indolizine core, for instance through Brønsted acid-catalyzed C3-alkylation, allows for the introduction of various substituents, leading to a library of derivatives with structural diversity. rsc.org This modularity is crucial for developing materials with tailored properties for applications in materials science and medicinal chemistry.

Exploration of 2,3-Dihydroindolizine-5(1H)-thione and its Derivatives as Chiral Auxiliaries or Ligands in Catalysis

The development of chiral indolizine derivatives is an active area of research, with significant potential in asymmetric catalysis. researchgate.netresearchgate.net While the specific use of a dihydroindolizine-thione as a chiral auxiliary is not documented in the provided sources, the synthesis of enantioenriched indolizines highlights their utility in stereocontrolled reactions.

Catalytic asymmetric methods are employed to synthesize chiral indolizines, which can then potentially act as chiral ligands for transition metals. semanticscholar.org For example, a highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives has been developed using a synergistic Copper/Iridium dual catalysis system. semanticscholar.orgresearchgate.net This method allows for the controlled construction of up to three stereogenic centers. Remarkably, by choosing the appropriate combination of chiral ligands for the copper and iridium catalysts, all four possible stereoisomers of the product can be selectively obtained. semanticscholar.org

Another key reaction is the asymmetric allylic substitution of indolizine derivatives with allylic alcohols, catalyzed by a chiral iridium complex in the presence of a Lewis acid. researchgate.net This transformation yields chiral allylated indolizines with high enantioselectivity. Such enantioenriched products are valuable intermediates and could themselves be explored as ligands in other catalytic processes, where the indolizine nitrogen and other functional groups could coordinate to a metal center.

Table 2: Asymmetric Synthesis of Chiral Indolizine Derivatives

Reaction Type Catalytic System Product Type Stereocontrol Reference
Allylation/Friedel-Crafts Synergistic Cu/Ir Catalysis 2,3-Fused Indolizines High diastereo- and enantioselectivity semanticscholar.orgresearchgate.net
Asymmetric Allylic Substitution Chiral Iridium Complex / Lewis Acid Allylated Indolizines High enantioselectivity (up to 98% ee) researchgate.net
Friedel-Crafts Addition Chiral Phosphoric Acid α-tetrasubstituted (1-indolizinyl)methanamines High enantioselectivity (up to 98% ee) researchgate.net

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